molecular formula C7H9Cl2N3 B8803366 2-(Azetidin-3-YL)-3-chloropyrazine hydrochloride

2-(Azetidin-3-YL)-3-chloropyrazine hydrochloride

Cat. No.: B8803366
M. Wt: 206.07 g/mol
InChI Key: KKLCKUCFTFMBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-YL)-3-chloropyrazine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2N3 and its molecular weight is 206.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9Cl2N3

Molecular Weight

206.07 g/mol

IUPAC Name

2-(azetidin-3-yl)-3-chloropyrazine;hydrochloride

InChI

InChI=1S/C7H8ClN3.ClH/c8-7-6(5-3-9-4-5)10-1-2-11-7;/h1-2,5,9H,3-4H2;1H

InChI Key

KKLCKUCFTFMBKX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=CN=C2Cl.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of compound (7) (540 mg, 2.0 mmol) in 2N HCl/MeOH (20 mL) was stirred at RT for 30 min according to Preparation 2. The reaction mixture was concentrated to give compound (8) (440 mg, 1.99 mmol, yield 99.7%).
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99.7%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 3-(3-chloropyrazin-2-yl)azetidine-1-carboxylate (7) (300 g, 1.112 mol, 1 eq.) in methanol (6 L) was added concentrated HCl (400 mL, 4.8 mol, 4.3 eq.) and the resulting mixture was stirred at RT for 112 h. The mixture was concentrated and dried on rotavapor to obtain 230 g of 2-(azetidin-3-yl)-3-chloropyrazine hydrochloride (8).
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.